molecular formula C6H10O2S B1652672 S-[2-(Ethenyloxy)ethyl] ethanethioate CAS No. 156996-05-3

S-[2-(Ethenyloxy)ethyl] ethanethioate

Cat. No.: B1652672
CAS No.: 156996-05-3
M. Wt: 146.21
InChI Key: URXNZAYBLPAYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-[2-(Ethenyloxy)ethyl] ethanethioate is a chemical compound with the molecular formula C6H10O2S. This compound is characterized by its thioester functional group and ether linkage, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(Ethenyloxy)ethyl] ethanethioate typically involves the reaction of ethanethiol with ethylene oxide under controlled conditions. The reaction proceeds through the nucleophilic attack of ethanethiol on ethylene oxide, followed by esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure product quality and yield.

Chemical Reactions Analysis

Types of Reactions: S-[2-(Ethenyloxy)ethyl] ethanethioate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thioester group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the thioester to a thiol.

  • Substitution: Nucleophiles such as amines or alcohols can substitute the ethenyl group in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfonic acids or sulfoxides can be formed as oxidation products.

  • Reduction: Thiol derivatives are the primary products of reduction reactions.

  • Substitution: Amides, esters, or ethers can be formed as substitution products.

Scientific Research Applications

S-[2-(Ethenyloxy)ethyl] ethanethioate has various applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

  • Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms.

  • Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

S-[2-(Ethenyloxy)ethyl] ethanethioate can be compared with other similar compounds such as S-[2-(methoxy)ethyl] ethanethioate and S-[2-(propenyloxy)ethyl] ethanethioate. These compounds share the thioester functional group but differ in their alkyl chain length and substituents, leading to variations in their reactivity and applications.

Comparison with Similar Compounds

  • S-[2-(methoxy)ethyl] ethanethioate

  • S-[2-(propenyloxy)ethyl] ethanethioate

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

S-(2-ethenoxyethyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-3-8-4-5-9-6(2)7/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXNZAYBLPAYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60776810
Record name S-[2-(Ethenyloxy)ethyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60776810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156996-05-3
Record name S-[2-(Ethenyloxy)ethyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60776810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[2-(ethenyloxy)ethyl]sulfanyl}ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-[2-(Ethenyloxy)ethyl] ethanethioate
Reactant of Route 2
Reactant of Route 2
S-[2-(Ethenyloxy)ethyl] ethanethioate
Reactant of Route 3
Reactant of Route 3
S-[2-(Ethenyloxy)ethyl] ethanethioate
Reactant of Route 4
Reactant of Route 4
S-[2-(Ethenyloxy)ethyl] ethanethioate
Reactant of Route 5
S-[2-(Ethenyloxy)ethyl] ethanethioate
Reactant of Route 6
Reactant of Route 6
S-[2-(Ethenyloxy)ethyl] ethanethioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.